9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, with the chemical formula C22H19N3O3S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its structure combines heterocyclic rings and functional groups, making it intriguing for both synthetic chemists and researchers in various fields.
Vorbereitungsmethoden
Synthetic Routes::
Thiazolidinone Formation: The compound can be synthesized by reacting a thiazolidinone precursor with an appropriate aldehyde or ketone. The thiazolidinone ring forms through cyclization, resulting in the desired structure.
Thiomorpholine Addition: The thiomorpholine moiety is introduced via nucleophilic addition to an appropriate intermediate. This step involves the reaction of a thiomorpholine derivative with the thiazolidinone compound.
Pyrido[1,2-a]pyrimidin-4-one Formation: The final step involves cyclization to form the pyrido[1,2-a]pyrimidin-4-one ring system.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring may yield the corresponding tetrahydro derivative.
Substitution: Substitution reactions at various positions are possible, depending on the reaction conditions and reagents.
Thionyl Chloride (SOCl2): Used for thionation of the thiazolidinone ring.
Hydrazine Hydrate (N2H4·H2O): Employed for reduction reactions.
Alkylating Agents: Used for introducing alkyl groups.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Its heterocyclic framework may inspire novel materials or catalysts.
Wirkmechanismus
The compound’s mechanism of action likely involves binding to specific molecular targets, affecting cellular processes. Further studies are needed to elucidate these mechanisms fully.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C20H22N4O2S3 |
---|---|
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
(5Z)-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O2S3/c1-3-6-24-19(26)15(29-20(24)27)12-14-17(22-8-10-28-11-9-22)21-16-13(2)5-4-7-23(16)18(14)25/h4-5,7,12H,3,6,8-11H2,1-2H3/b15-12- |
InChI-Schlüssel |
JGYQIQWUUUQGAG-QINSGFPZSA-N |
Isomerische SMILES |
CCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Kanonische SMILES |
CCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.